molecular formula C15H11ClN4O2 B12928900 5-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide CAS No. 61613-50-1

5-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide

Cat. No.: B12928900
CAS No.: 61613-50-1
M. Wt: 314.72 g/mol
InChI Key: CSMAOHXBDFAWSQ-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide (CAS 61613-51-2) is a synthetic organic compound with a molecular formula of C15H11ClN4O2 and a molecular weight of 314.73 [ 1 ]. This chemical features a molecular hybridization of two significant pharmacophores: a quinazolin-4(3H)-one moiety and a benzamide group, making it a compound of high interest in medicinal chemistry research [ 2 ]. The quinazoline scaffold is extensively studied and is found in numerous compounds with diverse biological activities, including known cytotoxic, anticancer, antimicrobial, and anti-inflammatory properties [ 7 ]. Similarly, the carboxamide functional group is a key structural component in many pharmaceuticals and is known for its importance in drug discovery [ 2 ]. The strategic combination of these units in a single molecule is a common approach in drug discovery to create hybrid compounds that could exhibit improved efficacy, selectivity, and novel mechanisms of action, particularly in the field of oncology [ 2 ]. Related quinazoline-amide hybrids have been screened for cytotoxicity against various cancer cell lines, such as A549, DU145, and HepG2, with some demonstrating promising results as potential DNA intercalators [ 2 ]. This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

61613-50-1

Molecular Formula

C15H11ClN4O2

Molecular Weight

314.72 g/mol

IUPAC Name

5-amino-2-chloro-N-(4-oxo-3H-quinazolin-2-yl)benzamide

InChI

InChI=1S/C15H11ClN4O2/c16-11-6-5-8(17)7-10(11)14(22)20-15-18-12-4-2-1-3-9(12)13(21)19-15/h1-7H,17H2,(H2,18,19,20,21,22)

InChI Key

CSMAOHXBDFAWSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)NC(=O)C3=C(C=CC(=C3)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with hydrazine hydrate to form 2-chloro-5-nitrobenzohydrazide. This intermediate is then cyclized with formamide to yield 2-chloro-4-oxo-1,4-dihydroquinazoline. The final step involves the reduction of the nitro group to an amino group using a suitable reducing agent such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with quinazolinone structures often exhibit anticancer properties. For instance, studies have shown that 5-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide can induce apoptosis in various cancer cell lines. The mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation.

Case Study: In Vitro Anticancer Assay

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound was found to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Its structural features allow it to interact effectively with bacterial enzymes, leading to growth inhibition.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Dermatological Applications

Due to its ability to penetrate skin layers, this compound is also being investigated for use in topical formulations aimed at treating skin conditions such as psoriasis and eczema.

Case Study: Topical Formulation Development

A formulation containing this compound was tested for its efficacy in reducing inflammation and promoting healing in animal models of skin irritation. Results indicated a marked improvement in skin condition compared to controls, highlighting its potential as an active ingredient in dermatological products.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s.

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to potential therapeutic effects. The exact molecular pathways involved are still under investigation, but it is known to affect pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Benzamide Analogs as PCAF HAT Inhibitors

Evidence from Molecules (2012) highlights benzamide derivatives with 2-acylamino substituents and carboxyphenyl groups as PCAF HAT inhibitors. Key findings include:

  • Substituent Impact: Long 2-acylamino chains (e.g., hexanoylamino, tetradecanoylamino) enhance inhibitory activity (67–79% at 100 µM), while anthranilic acid derivatives (e.g., compound 34%) show lower efficacy .
  • Scaffold Flexibility: The 2-aminobenzoic acid scaffold can replace salicylic acid (as in anacardic acid) without compromising activity, suggesting adaptability in inhibitor design .

Comparison with Target Compound: The 5-amino-2-chloro substitution on the benzamide in the target compound may enhance hydrogen bonding or steric interactions compared to the carboxyphenyl or acylamino groups in PCAF inhibitors. However, the absence of a long acyl chain (as in ’s active compounds) might reduce PCAF HAT inhibition efficacy unless compensated by the quinazolinone moiety .

Thiazolidinone-Benzamide Derivatives in Anticancer Therapy

A 2023 study on 2,3-disubstituted 1,3-thiazolidin-4-one derivatives (e.g., compounds 5–8) demonstrates that the benzamide moiety is critical for inducing apoptosis in renal cell adenocarcinoma (769-P). Key observations:

  • Structural Drivers: The 4-methylphenyl group at position 2 of the thiazolidinone scaffold enhances antiproliferative activity, while the benzamide moiety triggers apoptosis via G1 phase arrest .

Comparison with Target Compound: The target compound’s quinazolinone ring may offer distinct mechanistic advantages over thiazolidinone scaffolds. For instance, quinazolinones are known to intercalate DNA or inhibit kinases, whereas thiazolidinones primarily affect cell cycle progression. The 5-amino group on the benzamide could mimic hydrogen-bonding interactions seen in ’s active compounds, but its chlorine substituent might confer selectivity for different cancer cell lines .

Quinazolinone-Benzamide Hybrids: Ispinesib Mesylate

Ispinesib mesylate (CAS-514820-03-2), a quinazolinone-benzamide hybrid, is a kinesin inhibitor used as an antiepileptic. Its structure includes a 3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl group and a 4-methylbenzamide side chain .

Comparison with Target Compound :

  • Substituent Differences: The target compound lacks the 3-benzyl and 7-chloro groups on the quinazolinone ring, which are critical for Ispinesib’s kinesin inhibition. Instead, its 5-amino-2-chlorobenzamide moiety may redirect activity toward other targets (e.g., HATs or kinases).

Tabulated Comparison of Key Compounds

Compound Name/Structure Target/Activity Key Substituents Biological Findings References
5-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide Hypothesized: HAT inhibition, anticancer 2-chloro, 5-amino benzamide; quinazolinone N/A (inferred from analogs)
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide PCAF HAT inhibitor (79% at 100 µM) Long acyl chain, carboxyphenyl Superior to anacardic acid
N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide Anticancer (769-P cells) 4-methylphenyl, benzamide Induces G1 arrest and apoptosis
Ispinesib Mesylate Kinesin inhibitor (antiepileptic) 3-benzyl-7-chloro-quinazolinone, 4-methylbenzamide Targets mitotic kinesins

Biological Activity

5-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic potential, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H11ClN4O2C_{15}H_{11}ClN_{4}O_{2} and a molecular weight of 314.72 g/mol. Its structure features a quinazoline core, which is known for various pharmacological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity :
    • A study highlighted that benzamide derivatives, including this compound, showed significant antiviral effects against Hepatitis B virus (HBV). The mechanism involves the promotion of empty capsid formation through interaction with HBV core proteins, inhibiting nucleocapsid assembly .
  • Anticancer Properties :
    • Quinazoline derivatives have been recognized for their anticancer potential. In vitro studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including breast and head and neck cancers .
  • Antibacterial Activity :
    • Research on related quinazolinone derivatives has shown antibacterial properties against several strains, suggesting that modifications to the quinazoline structure may enhance activity against bacterial infections .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

  • Inhibition of DNA Replication : Similar compounds have been shown to interfere with viral DNA replication processes, which could be a pathway for this compound's antiviral activity .
  • Targeting Kinase Activity : Some benzamide derivatives have been identified as RET kinase inhibitors, which play crucial roles in cancer cell signaling pathways .

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of this compound:

StudyFindings
Demonstrated antibacterial activity in a series of quinazolinone derivatives.
Identified antiviral activity against HBV with mechanisms involving core protein interactions.
Showed anticancer effects in various cancer cell lines with potential kinase inhibition.

Case Study: Antiviral Efficacy

A specific case study investigated the antiviral efficacy of benzamide derivatives against HBV. The lead compound exhibited an IC50 value significantly lower than existing treatments like niclosamide, indicating enhanced potency and selectivity .

Q & A

Q. Could this compound serve as a precursor for agrochemicals or materials science applications?

  • Methodological Answer :
  • Agrochemical potential : Test herbicidal activity via leaf-disk assays or root elongation inhibition studies. Structural features (chlorine, amide bonds) mimic known fungicides .
  • Materials science : Explore coordination chemistry (e.g., metal-organic frameworks) using the quinazolinone moiety as a ligand. Thermogravimetric analysis (TGA) evaluates thermal stability for high-temperature applications .

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